molecular formula C9H9BrN2O2 B2999602 N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide CAS No. 147149-83-5

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B2999602
CAS RN: 147149-83-5
M. Wt: 257.087
InChI Key: LEQIRJQMGCGTSP-VZUCSPMQSA-N
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Description

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide, commonly known as Br-MPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. Br-MPA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. The inhibition of PTPs by Br-MPA has been shown to have several potential therapeutic applications, including the treatment of cancer, diabetes, and autoimmune diseases.

Scientific Research Applications

Antioxidant Properties

A study by Gopi and Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which includes compounds similar to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide. The compounds demonstrated significant antioxidant activity, highlighted by their performance in ferric reducing antioxidant power and DPPH methods.

Chemical Synthesis and Acetylation

The work of Magadum and Yadav (2018) presents a study on the chemoselective monoacetylation of aminophenols to produce derivatives like N-(2-Hydroxyphenyl)acetamide, an analogue of the compound . This synthesis is crucial for the production of certain pharmaceuticals, showcasing a direct application in drug synthesis.

Structural and Molecular Conformation Studies

Nayak et al. (2014) in their study Halogenated C,N-diarylacetamides explored the structures of various N,2-diarylacetamides, including halogenated versions similar to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide. This research contributes to understanding the molecular conformations and supramolecular assembly of such compounds.

Antimicrobial Properties

Research by Fuloria et al. (2014) on the synthesis of Schiff bases and Thiazolidinone derivatives, including compounds analogous to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide, demonstrated notable antibacterial and antifungal activities. This implies potential applications in developing new antimicrobial agents.

Pharmaceutical Synthesis and Catalytic Reactions

Zhang Qun-feng (2008) reported on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, indicating the importance of such compounds in the production of dyes and pharmaceuticals. The study highlights the role of catalysis in synthesizing complex organic compounds.

properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQIRJQMGCGTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696967
Record name N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147149-83-5
Record name N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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